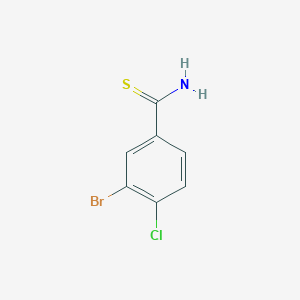
4-(4-Amino-1h-indol-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-1H-indol-1-yl)butanenitrile is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals. This compound features an indole ring substituted with an amino group at the 4-position and a butanenitrile group at the 1-position. Indole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1H-indol-1-yl)butanenitrile typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, halogenation, and other functional group transformations. The choice of reagents and conditions depends on the desired substitution pattern and the specific properties of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-1H-indol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .
Applications De Recherche Scientifique
4-(4-Amino-1H-indol-1-yl)butanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-1H-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The amino group and the indole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The nitrile group can also participate in covalent bonding with biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1H-indole-3-carboxaldehyde
- 4-Nitro-1H-indole-3-carboxylic acid
- 4-Amino-1H-indole-6-carboxylic acid
Uniqueness
4-(4-Amino-1H-indol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-(4-aminoindol-1-yl)butanenitrile |
InChI |
InChI=1S/C12H13N3/c13-7-1-2-8-15-9-6-10-11(14)4-3-5-12(10)15/h3-6,9H,1-2,8,14H2 |
Clé InChI |
HTFBFSPQNXRQJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN(C2=C1)CCCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)



amine](/img/structure/B13530659.png)


![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)




